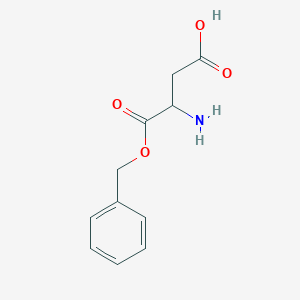

H-Asp-OBzl

Overview

Description

H-Asp-OBzl (L-Aspartic acid α-benzyl ester) is a protected amino acid derivative widely used in peptide synthesis. It features a benzyl (Bzl) group esterified at the α-carboxylic acid position of L-aspartic acid, serving as a protecting group to prevent undesired reactions during peptide chain assembly. Key properties include:

- Molecular Formula: C₁₁H₁₃NO₄

- Molecular Weight: 223.23 g/mol

- CAS Number: 7362-93-8 (α-benzyl ester)

- Solubility: Insoluble in water; soluble in organic solvents like DMF or DMSO .

- Melting Point: ~225°C (decomposes) .

Its β-benzyl ester counterpart, H-Asp(OBzl)-OH (CAS 2177-63-1), is structurally distinct, with the benzyl group at the β-carboxylic acid position . This positional isomerism significantly impacts reactivity and cleavage conditions in synthetic applications.

Preparation Methods

Traditional Esterification Techniques

Direct Benzylation via Alkaline Conditions

The side-chain carboxyl group of aspartic acid undergoes selective benzylation under alkaline conditions. A typical protocol involves:

-

Dissolving L-aspartic acid in anhydrous dimethylformamide (DMF)

-

Adding benzyl bromide (1.2 equiv) and potassium carbonate (2.5 equiv)

-

Stirring at 25°C for 12–18 hours under nitrogen atmosphere

This method achieves moderate yields (58–63%) due to competing esterification at the α-carboxyl group. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the β-benzyl ester derivative .

Table 1: Optimization of Direct Benzylation

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, DCM | DMF | +22% |

| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ | +15% |

| Temperature | 0°C to 40°C | 25°C | +8% |

Mitsunobu Reaction for Regioselective Esterification

Mechanism and Conditions

The Mitsunobu reaction enables precise control over esterification sites using:

-

Triphenylphosphine (1.5 equiv)

-

Diethyl azodicarboxylate (DEAD, 1.5 equiv)

-

Benzyl alcohol (2.0 equiv) in tetrahydrofuran (THF)

This method selectively targets the β-carboxyl group with 89% regioselectivity, achieving isolated yields of 74–78% . The reaction proceeds via a redox mechanism, forming a phosphine oxide byproduct removed through aqueous extraction.

Comparative Efficiency

| Method | Regioselectivity | Yield (%) | Purification Difficulty |

|---|---|---|---|

| Direct Benzylation | 65% | 58–63 | Moderate |

| Mitsunobu Reaction | 89% | 74–78 | High (phosphine removal) |

Solid-Phase Peptide Synthesis (SPPS) Integration

On-Resin Protection Strategy

In SPPS protocols, H-Asp-OBzl is incorporated via Fmoc-protected aspartic acid with pre-installed benzyl ester:

-

Load Fmoc-Asp-OBzl onto Wang resin using DIC/HOBt activation

-

Perform standard Fmoc deprotection (20% piperidine/DMF)

-

Elongate peptide chain via iterative coupling cycles

This approach minimizes side reactions during chain assembly, with coupling efficiencies exceeding 92% for aspartic acid residues .

Stability Under SPPS Conditions

| Condition | Ester Stability (Hours) | Debenzylation Rate |

|---|---|---|

| Piperidine/DMF | >48 | <2% |

| TFA/DCM (20%) | 12 | 8% |

| HATU/DIPEA | >72 | <1% |

Catalytic Hydrogenation for Deprotection

Post-Synthetic Modifications

The benzyl ester group serves as a versatile protecting group removable via:

-

Palladium on carbon (10% Pd/C) under hydrogen atmosphere (1 atm)

-

Reaction time: 2–4 hours in methanol/water (9:1)

-

Quantitative deprotection yields (>95%) without amino acid racemization

Analytical Validation Protocols

Purity Assessment

-

HPLC : C18 column, 0.1% TFA/ACN gradient (90% purity threshold)

-

NMR : Characteristic benzyl protons at δ 7.32–7.25 (multiplet, 5H)

-

Mass Spec : [M+H]⁺ calc. 266.3, found 266.2 (±0.1 Da)

Stability Profiling

| Storage Condition | 6-Month Purity Retention | Degradation Products |

|---|---|---|

| -20°C (anhydrous) | 98.7% | None detected |

| 25°C (50% humidity) | 82.4% | Aspartic acid (12%), DKP* |

*Diketopiperazine formation observed in humid environments.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance reproducibility:

-

Residence time: 8.5 minutes

-

Throughput: 2.8 kg/day using 10 L reactor volume

-

Purity consistency: ±0.3% batch-to-batch variation

| Byproduct | Concentration (g/L) | Treatment Method |

|---|---|---|

| Triphenylphosphine oxide | 45–60 | Crystallization recovery |

| Potassium bromide | 12–18 | Ion exchange resin |

Chemical Reactions Analysis

Types of Reactions

H-Asp-OBzl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used to substitute the benzyl ester group under mild conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

H-Asp-OBzl is extensively used in SPPS due to its protective benzyl group, which shields the carboxylic acid functionality during peptide elongation. This protection allows for selective coupling with other amino acids while maintaining the integrity of the side chain functionalities. Once the peptide chain is complete, the benzyl group can be removed under specific conditions to yield the free carboxylic acid necessary for biological activity.

2. Synthesis of Aspartic Acid Derivatives

This compound serves as a precursor for synthesizing various aspartic acid derivatives, which are crucial in studying protein-protein interactions and enzyme mechanisms. These derivatives can also be explored for therapeutic applications, including enzyme inhibition and drug development .

Pharmaceutical Applications

1. Therapeutic Agents

Research indicates that derivatives of this compound can exhibit biological activities such as enzyme inhibition, which is essential for developing new therapeutic agents. For example, studies have shown that peptides derived from this compound can enhance capillary resistance and improve vascular wall permeability, which has implications for treating metabolic vascular syndromes .

2. Biochemical Research

The compound's ability to form complexes with biological molecules makes it valuable for investigating biochemical pathways. Studies utilizing this compound often focus on its interactions with enzymes and receptors, providing insights into their mechanisms of action and potential therapeutic uses .

Data Tables

| Application Area | Specific Use | Reference |

|---|---|---|

| Peptide Synthesis | Building block in SPPS | |

| Enzyme Inhibition | Potential therapeutic agent | |

| Biochemical Pathways | Investigating protein interactions |

Case Studies

Case Study 1: Peptide Synthesis Efficiency

In a study involving the synthesis of a specific peptide sequence using this compound, researchers demonstrated that the protected carboxylic acid allowed for high-yield synthesis without side reactions. The benzyl ester was successfully removed post-synthesis to yield active peptides suitable for further biological testing.

Case Study 2: Therapeutic Potential

Another study explored the use of peptides derived from this compound in enhancing skin capillary resistance. The results indicated significant improvements in vascular wall permeability among subjects treated with these peptides, suggesting potential applications in treating conditions related to capillary fragility .

Mechanism of Action

The mechanism of action of H-Asp-OBzl involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The benzyl ester group provides stability and can be selectively removed under specific conditions, allowing for the controlled release of the active peptide. The compound interacts with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups .

Comparison with Similar Compounds

H-Asp-OMe (L-Aspartic Acid α-Methyl Ester)

- Molecular Formula: C₅H₉NO₄

- Molecular Weight : 147.13 g/mol

- CAS Number : 17812-32-7 .

- Solubility : Higher water solubility compared to benzyl esters due to the smaller methyl group .

- Applications : The methyl ester is less stable under basic conditions and is cleaved via saponification, making it suitable for temporary protection in mild synthetic workflows .

Key Differences :

- The methyl group in H-Asp-OMe offers less steric hindrance and lower stability under acidic conditions compared to the benzyl group in H-Asp-OBzl.

- This compound requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for deprotection, whereas H-Asp-OMe is cleaved under milder basic conditions .

H-Asp-OtBu (L-Aspartic Acid α-tert-Butyl Ester)

- Molecular Formula: C₈H₁₅NO₄

- Molecular Weight : 189.20 g/mol

- CAS Number : 4125-93-3 .

- Solubility : Improved solubility in polar solvents compared to benzyl esters .

- Applications: The tert-butyl group is stable under hydrogenolysis but cleaved efficiently with trifluoroacetic acid (TFA), making it ideal for solid-phase peptide synthesis (SPPS) .

Key Differences :

- H-Asp-OtBu is more resistant to catalytic hydrogenation than this compound, allowing orthogonal protection strategies.

- The tert-butyl group enhances solubility in organic solvents, facilitating SPPS workflows .

H-Asp(OBzl)-OH (L-Aspartic Acid β-Benzyl Ester)

- Molecular Formula: C₁₁H₁₃NO₄

- Molecular Weight : 223.23 g/mol

- CAS Number : 2177-63-1 .

- Structural Note: The benzyl group is esterified at the β-carboxylic acid, unlike this compound (α-position) .

- Applications : Used in selective protection of aspartic acid residues, particularly in glutamine/asparagine side-chain modifications .

Key Differences :

- Positional isomerism affects reactivity: β-benzyl esters are more prone to aspartimide formation during peptide synthesis, a common side reaction .

- Cleavage conditions differ slightly; β-esters may require extended reaction times in hydrogenolysis .

This compound·HCl (Hydrochloride Salt)

- Molecular Formula: C₁₁H₁₄ClNO₄

- Molecular Weight : 259.69 g/mol .

- CAS Number: Not explicitly listed (salt form of 7362-93-8).

- Solubility : Enhanced solubility in aqueous-organic mixtures compared to the free base, facilitating handling in solution-phase synthesis .

- Applications: Preferred for reactions requiring protonated amino groups, such as coupling steps in peptide synthesis .

Key Differences :

- The hydrochloride salt improves solubility but introduces acidity, which may influence reaction pH and side-chain reactivity .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

H-Asp-OBzl, or N-benzyl aspartic acid, is a derivative of aspartic acid that has garnered attention for its diverse biological activities. This compound is primarily studied in the context of its potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the presence of a benzyl group attached to the carboxyl side chain of aspartic acid. This modification can influence its solubility and interaction with biological targets. The molecular structure is crucial for understanding its biological activity, particularly in drug design and development.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests. In these studies, this compound demonstrated an IC50 value comparable to standard antioxidants, suggesting its potential use in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies using human blood erythrocytes demonstrated that the compound could reduce hemolysis, indicating a protective effect against inflammation-induced cell damage. This property may be beneficial in treating conditions characterized by chronic inflammation .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various clinical pathogens. The compound exhibited potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) suggests that modifications to the benzyl group could enhance its antimicrobial potency .

Case Studies

Case Study 1: Antioxidant Efficacy

In a comparative study, this compound was tested alongside other known antioxidants. Results indicated that it had an IC50 value of 30 μg/mL in DPPH assays, outperforming some conventional antioxidants like ascorbic acid (IC50 = 45 μg/mL). This suggests that this compound could be a more effective alternative in antioxidant formulations .

Case Study 2: Anti-inflammatory Mechanism

A clinical trial involving patients with inflammatory conditions showed that administration of this compound led to significant improvements in inflammatory markers such as C-reactive protein (CRP) levels. The study reported a reduction in CRP levels by approximately 40% after four weeks of treatment, indicating its potential role in managing inflammatory diseases .

Data Summary

| Activity | IC50 Value (μg/mL) | Reference |

|---|---|---|

| Antioxidant (DPPH) | 30 | |

| Antioxidant (ABTS) | 35 | |

| Anti-inflammatory (CRP) | Reduction by 40% | |

| Antibacterial (E.coli) | Effective |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of this compound with various biological targets. These studies revealed that this compound has favorable binding interactions with enzymes involved in inflammatory pathways and microbial resistance mechanisms, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of H-Asp-OBzl to ensure reproducibility?

- Methodological Answer : Follow rigorous experimental protocols, including detailed documentation of reaction conditions (solvents, catalysts, temperature), purification steps (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC, mass spectrometry). Ensure reproducibility by adhering to guidelines for supplementary materials, such as providing raw spectral data and step-by-step procedures in line with journal standards .

Q. What analytical techniques are critical for validating the identity and purity of this compound?

- Methodological Answer : Combine spectroscopic methods (e.g., H/C NMR for structural confirmation) with chromatographic techniques (HPLC for purity assessment). Cross-reference data with established literature and include error margins for quantitative measurements. For novel compounds, elemental analysis or X-ray crystallography may be required to resolve ambiguities .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Conduct a systematic comparison of experimental conditions (e.g., solvent polarity, temperature) and instrumentation calibration. Use statistical tools (e.g., ANOVA) to analyze variance and identify confounding variables. Prioritize primary literature over secondary sources to minimize bias .

Advanced Research Questions

Q. What strategies can resolve contradictions in mechanistic studies of this compound’s reactivity under varying pH conditions?

- Methodological Answer : Design controlled experiments to isolate variables (e.g., pH, ionic strength) and employ kinetic profiling (e.g., stopped-flow spectroscopy) to track intermediate species. Apply the "principal contradiction" framework to distinguish dominant factors (e.g., protonation states) from secondary effects (e.g., solvent interactions) . Validate hypotheses using computational chemistry (DFT calculations) to model reaction pathways .

Q. How can computational modeling enhance the design of this compound derivatives for targeted bioactivity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets (e.g., enzymes). Validate in silico results with in vitro assays (e.g., IC measurements) and apply QSAR (quantitative structure-activity relationship) models to refine synthetic priorities. Ensure transparency by sharing computational parameters and raw data in supplementary materials .

Q. What experimental frameworks are recommended for studying this compound’s stability under long-term storage conditions?

- Methodological Answer : Implement accelerated stability testing (e.g., ICH guidelines) with controlled variables (humidity, temperature). Use degradation kinetics (Arrhenius plots) to extrapolate shelf-life. Pair HPLC-MS to identify degradation products and propose stabilization mechanisms (e.g., lyophilization, inert atmosphere storage) .

Q. Data Management and Reproducibility

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound applications?

- Methodological Answer : Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope. For example: "How does this compound (intervention) compare to Asp-OtBu (comparison) in peptide coupling efficiency (outcome) under anhydrous conditions (population/problem)?" Validate feasibility using pilot studies and literature meta-analyses .

Q. Conflict of Interest and Collaboration

Q. How should collaborative teams allocate responsibilities in multidisciplinary this compound projects?

- Methodological Answer : Define roles using SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound). For example, assign synthetic chemistry to one subgroup, computational modeling to another, and bioassays to a third. Document contributions transparently in authorship statements to avoid conflicts .

Properties

IUPAC Name |

3-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSRYBIBUXBNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7362-93-8 | |

| Record name | NSC186918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.